1-(4-Fluorophenoxy)-2,4-dinitrobenzene
Description
Context within Substituted Aromatic Ethers and Nitro Compounds
1-(4-Fluorophenoxy)-2,4-dinitrobenzene belongs to two significant classes of organic compounds: substituted aromatic ethers and nitro compounds. As an aromatic ether, it possesses a stable ether linkage (C-O-C) where one of the carbon atoms is part of an aromatic ring. The presence of the dinitrobenzene moiety places it within the category of nitro compounds, which are characterized by the presence of one or more nitro functional groups (-NO₂).
The defining feature of this molecule is the presence of strong electron-withdrawing nitro groups on one of the aromatic rings. These groups significantly influence the electronic properties of the benzene (B151609) ring, making it electron-deficient. This electron deficiency is a key factor in the reactivity of the compound, particularly in its susceptibility to nucleophilic attack. The fluorine atom on the phenoxy group also contributes to the electronic nature of the molecule through its inductive and resonance effects.
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In a typical laboratory preparation, 1-fluoro-2,4-dinitrobenzene (B121222) serves as the substrate. The fluorine atom on this starting material is highly activated towards substitution by the two electron-withdrawing nitro groups. The reaction proceeds by the attack of a nucleophile, in this case, the 4-fluorophenoxide ion (generated from 4-fluorophenol), on the carbon atom bearing the fluorine. This reaction is a cornerstone of synthetic organic chemistry for the formation of diaryl ethers. researchgate.netsemanticscholar.org
Academic Relevance and Research Perspectives
The academic relevance of this compound primarily stems from its role as a model compound in the study of nucleophilic aromatic substitution reactions. The kinetics and mechanisms of SNAr reactions are a fundamental area of physical organic chemistry, and compounds like this, with well-defined activating groups, are valuable for such investigations.
While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. The dinitrophenyl group is a known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. The precursor, 1-fluoro-2,4-dinitrobenzene (often called Sanger's reagent), is widely used in immunology to induce contact hypersensitivity in animal models. nih.govnih.gov Although there is no direct evidence, it is plausible that this compound could be explored in similar immunological studies.
Furthermore, the presence of the fluorinated phenoxy group could be of interest in materials science. Fluorinated polymers often exhibit unique properties such as thermal stability and chemical resistance. As a monomer or a building block, this compound could potentially be used in the synthesis of novel polymers with specific functionalities. The nitro groups could also be chemically modified, for instance, reduced to amino groups, to create different monomers for polymerization or for the synthesis of dyes and other functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMOMHWTRWMDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295456 | |
| Record name | 1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033-02-9 | |
| Record name | NSC102046 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Fluorophenoxy 2,4 Dinitrobenzene
Established Synthetic Routes
Established methods for synthesizing 1-(4-Fluorophenoxy)-2,4-dinitrobenzene primarily rely on classical organic reactions that are well-documented and widely understood. These routes are valued for their reliability and the accessibility of the starting materials.
While direct nitration of 4-fluorophenol (B42351) is generally unsuitable due to the high reactivity of the phenol (B47542) group leading to oxidation and unwanted side products, a more viable, albeit multi-step, pathway involves the nitration of a precursor diaryl ether, 4-fluorophenoxybenzene. This electrophilic aromatic substitution reaction is a fundamental process for introducing nitro groups onto an aromatic ring.
The key step is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated sulfuric acid and nitric acid. youtube.comyoutube.com Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the nitronium ion. youtube.com
Reaction for Electrophile Generation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the electron-rich benzene (B151609) ring of the 4-fluorophenoxybenzene substrate. The dinitro-substitution pattern is directed by the existing phenoxy group. The reaction's temperature must be carefully controlled, typically below 50-55°C, to prevent multiple nitrations and the formation of undesired byproducts. youtube.com The strong deactivating effect of the first nitro group makes the introduction of the second nitro group more difficult, often requiring harsher conditions.
| Reagent | Role | Typical Conditions |
|---|---|---|
| Concentrated Nitric Acid (HNO₃) | Source of Nitronium Ion | Used in stoichiometric or slight excess |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst | Used as a solvent and catalyst |
| Substrate (e.g., 4-Fluorophenoxybenzene) | Starting Material | Dissolved in sulfuric acid |
| Temperature | Reaction Control | Maintained < 55°C |
The most direct and common method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. quora.com This approach, analogous to the Williamson ether synthesis, involves the reaction of a nucleophile (4-fluorophenoxide) with an electron-deficient aryl halide. youtube.com
The presence of two strong electron-withdrawing nitro groups at the ortho and para positions of the aryl halide makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. quora.comdoubtnut.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. semanticscholar.org
The process begins with the deprotonation of 4-fluorophenol using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to generate the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). The halide then departs, yielding the final diaryl ether product. Fluorine is a particularly good leaving group in SₙAr reactions, often leading to faster reaction rates compared to chlorine. wikipedia.org
| Aryl Halide Substrate | Nucleophile | Base | Solvent | Typical Outcome |
|---|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | 4-Fluorophenol | NaOH, K₂CO₃ | DMSO, Acetonitrile, Methanol | Good yield, standard conditions. rsc.orgresearchgate.net |
| 1-Fluoro-2,4-dinitrobenzene | 4-Fluorophenol | K₂CO₃, CsF | DMF, DMSO | Excellent yield, often faster reaction due to the high electronegativity of fluorine. |
Advanced Synthetic Strategies for Analogues and Derivatives
Modern organic synthesis offers more sophisticated and versatile methods for the formation of diaryl ethers, which can be applied to produce a wide range of analogues and derivatives of this compound. These strategies often involve transition-metal catalysis, which allows for milder reaction conditions and broader substrate scope. rsc.orgdntb.gov.ua
Ullmann Condensation: This is a classical copper-catalyzed cross-coupling reaction between an aryl halide and a phenol. researchgate.net Modern variations use various copper sources (e.g., CuI, Cu(OAc)₂) and ligands to facilitate the reaction under milder conditions, improving yields and functional group tolerance. organic-chemistry.org
Buchwald-Hartwig Amination: While known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling has been adapted for C-O bond formation. organic-chemistry.org This powerful method allows for the coupling of various aryl halides or triflates with phenols, offering high efficiency and applicability to complex molecules.
Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with phenols. rsc.org It is often performed at room temperature and is tolerant of a wide range of functional groups, making it a valuable tool for synthesizing diverse diaryl ether libraries. organic-chemistry.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the rate of SₙAr reactions. Catalyst-free coupling of phenols with electron-deficient aryl halides can be achieved in minutes with excellent yields, offering a significant improvement in efficiency over traditional heating methods. organic-chemistry.org
| Method | Catalyst System | Key Reactants | Advantages |
|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI) | Aryl Halide + Phenol | Economical, reliable for specific substrates. researchgate.net |
| Buchwald-Hartwig Coupling | Palladium (e.g., Pd(OAc)₂) + Ligand | Aryl Halide/Triflate + Phenol | High generality and efficiency, broad scope. organic-chemistry.org |
| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic Acid + Phenol | Mild room-temperature conditions, good functional group tolerance. rsc.org |
| Microwave-Assisted SₙAr | Often catalyst-free | Electron-Deficient Aryl Halide + Phenol | Extremely rapid reaction times, high yields. organic-chemistry.org |
These advanced methods are particularly useful in medicinal chemistry for creating libraries of analogues for structure-activity relationship studies, such as in the development of novel anticancer agents. nih.gov
Reactivity and Mechanistic Investigations of 1 4 Fluorophenoxy 2,4 Dinitrobenzene
Mechanisms of Interaction with Nucleophiles
The primary mechanism through which 1-(4-fluorophenoxy)-2,4-dinitrobenzene interacts with nucleophiles is the bimolecular nucleophilic aromatic substitution (SNAr) pathway. This mechanism is characteristic of aromatic rings that are activated by potent electron-withdrawing groups, such as the two nitro groups present in this molecule. researchgate.net The SNAr reaction for this compound proceeds via a well-established two-step addition-elimination sequence.
In the initial, typically rate-determining step, the nucleophile attacks the carbon atom to which the 4-fluorophenoxy group is attached. This attack is directed at the ipso-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is a key factor in stabilizing the intermediate, thereby facilitating its formation.
Role of Electronic Effects from Nitro and Fluorophenoxy Groups on Reactivity
The reactivity of this compound is profoundly governed by the electronic effects exerted by its substituents. The two nitro groups are powerful electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects. Their presence at the ortho and para positions relative to the substitution site is critical for activating the aromatic ring towards nucleophilic attack. researchgate.net
These nitro groups serve to decrease the electron density of the benzene (B151609) ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. Furthermore, their ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is a major driving force for the reaction.
The 4-fluorophenoxy group, while being the leaving group, also influences the reactivity of the substrate. The phenoxy moiety itself has both an electron-withdrawing inductive effect and an electron-donating resonance effect. The fluorine atom on the phenoxy ring further enhances the inductive electron withdrawal. These electronic characteristics of the leaving group can affect the rate of the substitution reaction.
Reaction Kinetics in Various Media
The reaction rates are significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent. In aprotic solvents, the rate of reaction can vary considerably. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) shows different kinetic profiles in various aprotic media. nih.gov In some solvents, the reaction exhibits base catalysis, where a second molecule of the amine facilitates the removal of a proton from the intermediate complex, thereby accelerating the reaction. nih.gov In other solvents, particularly those with hydrogen-bond donor properties, this base catalysis may be absent. nih.gov
The following interactive data table presents the second-order rate coefficients for the reaction of the analogous compound, 1-fluoro-2,4-dinitrobenzene, with piperidine in a range of aprotic solvents, illustrating the significant impact of the reaction medium.
| Solvent | Second-Order Rate Coefficient (kA) at 15 °C (L mol-1 s-1) |
|---|---|
| Toluene | 1.12 |
| Benzene | 2.48 |
| Dioxane | 2.94 |
| Trichloroethane | 4.23 |
| Tetrahydrofuran | 3.48 |
| Chlorobenzene | 5.07 |
| Ethyl acetate | 5.51 |
| Chloroform | 5.33 |
| Dichloromethane | 4.33 |
| Acetone | 4.74 |
| Acetonitrile | 4.51 |
| Nitromethane | 3.82 |
Data sourced from studies on the analogous compound 1-fluoro-2,4-dinitrobenzene reacting with piperidine. nih.gov
Computational Chemistry and Spectroscopic Characterization of 1 4 Fluorophenoxy 2,4 Dinitrobenzene
Quantum Chemical Calculations (e.g., DFT Studies)
The electronic structure of 1-(4-fluorophenoxy)-2,4-dinitrobenzene is characterized by the interplay of the electron-withdrawing nitro groups and the electron-donating ether linkage, as well as the electronegative fluorine atom on the phenoxy ring. Molecular orbital analysis, a standard output of DFT calculations, would reveal the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO is expected to be localized primarily on the phenoxy ring, influenced by the oxygen atom's lone pairs, while the LUMO is anticipated to be concentrated on the dinitrobenzene ring, a consequence of the strong electron-withdrawing nature of the two nitro groups. The energy gap between the HOMO and LUMO is a critical parameter that dictates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For analogous nitroaromatic compounds, DFT calculations have been successfully used to determine these orbital energies and predict their chemical behavior.
| Molecular Orbital | Expected Localization | Significance |
| HOMO | Phenoxy Ring and Ether Oxygen | Region susceptible to electrophilic attack |
| LUMO | Dinitrobenzene Ring | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Energy Difference | Indicator of chemical reactivity and stability |
The presence of the ether linkage in this compound allows for rotational freedom around the C-O bonds, leading to different possible conformations. Conformational analysis using DFT can identify the most stable conformer by calculating the potential energy surface as a function of the dihedral angles of the ether linkage. This analysis is crucial as the molecular conformation can significantly influence its physical properties and biological activity. For similar diaryl ethers, the lowest energy conformation is typically a "twisted" or non-planar arrangement to minimize steric hindrance between the two aromatic rings.
DFT calculations can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies for different reaction mechanisms can be calculated. For instance, in nucleophilic aromatic substitution reactions, a common reaction for dinitrobenzene derivatives, DFT can help determine whether the substitution is more likely to occur at the position ortho or para to the nitro groups. Computational studies on the hydrolysis of 2,4-dinitroanisole (B92663) (DNAN), a related compound, have utilized DFT to show that surface-catalyzed reactions can have significantly lower activation barriers compared to reactions in a homogeneous solution.
Molecular Modeling and Docking Studies of the Compound and its Analogues
Molecular modeling and docking studies are computational techniques used to predict the interaction of a molecule with a biological target, such as a protein or enzyme. While specific docking studies for this compound are not prevalent, the principles can be understood from studies on analogous compounds. For example, molecular docking simulations have been performed on various nitroaromatic compounds to investigate their potential as inhibitors for specific enzymes.
These studies involve generating a 3D model of the ligand (this compound) and "docking" it into the active site of a target protein. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are then calculated. Such studies are instrumental in rational drug design and in understanding the mechanisms of toxicity for certain classes of compounds. A review of Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds highlights that molecular descriptors derived from computational models can be used to predict their biological activities and toxicities.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
1H NMR Spectroscopy:
The 1H NMR spectrum of this compound is expected to show distinct signals for the protons on both aromatic rings.
Dinitrobenzene Ring: The protons on the dinitrobenzene ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the strong electron-withdrawing effect of the two nitro groups. The proton ortho to the ether linkage and between the two nitro groups would be the most deshielded.
Fluorophenoxy Ring: The protons on the 4-fluorophenoxy ring will appear further upfield compared to those on the dinitrobenzene ring. The fluorine atom will cause splitting of the signals for the adjacent protons (ortho to the fluorine), and this coupling can be observed in the spectrum.
Based on the known 1H NMR data for 2,4-dinitrofluorobenzene, the protons on the dinitro-substituted ring are found at approximately 8.98, 8.58, and 7.59 ppm. chemicalbook.com For this compound, the substitution of the fluorine with a 4-fluorophenoxy group would alter these chemical shifts, but the general downfield appearance would be maintained.
13C NMR Spectroscopy:
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
The FT-IR and Raman spectra would be dominated by vibrations associated with the aromatic rings, the nitro groups, the ether linkage, and the carbon-fluorine bond.
Expected Vibrational Frequencies:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Nitro Group (NO₂) | Asymmetric Stretching | 1520 - 1560 | 1520 - 1560 |
| Symmetric Stretching | 1340 - 1370 | 1340 - 1370 | |
| Scissoring | 830 - 860 | 830 - 860 | |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |
| Out-of-plane Bending | 690 - 900 | 690 - 900 | |
| Aromatic C=C | Stretching | 1400 - 1600 | 1400 - 1600 |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1270 | 1200 - 1270 |
| Symmetric Stretching | 1020 - 1080 | 1020 - 1080 | |
| C-F | Stretching | 1000 - 1400 | 1000 - 1400 |
Note: The actual experimental values may vary due to the electronic effects of the substituents on the aromatic rings.
The nitro group's asymmetric and symmetric stretching vibrations are typically strong in both FT-IR and Raman spectra and serve as key diagnostic peaks. The aromatic C-H stretching vibrations appear at higher wavenumbers, while the out-of-plane bending vibrations are found in the fingerprint region. The C=C stretching vibrations of the aromatic rings will likely appear as a series of bands in the 1400-1600 cm⁻¹ region. The ether linkage (C-O-C) will exhibit characteristic asymmetric and symmetric stretching modes. Finally, the C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range, though its intensity can vary.
Mass Spectrometry for Molecular Identification
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the parent molecular ion and various fragment ions.
The exact molecular weight of this compound (C₁₂H₇FN₂O₅) is approximately 278.03 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at this m/z value.
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, driven by the presence of the nitro groups and the ether linkage.
| Ion Fragment | Structure | Expected m/z |
| [M]⁺ | [C₁₂H₇FN₂O₅]⁺ | 278 |
| [M-NO₂]⁺ | [C₁₂H₇FO₃]⁺ | 232 |
| [M-2NO₂]⁺ | [C₁₂H₇FO]⁺ | 186 |
| [C₆H₄FO]⁺ | 4-Fluorophenoxy cation | 111 |
| [C₆H₃N₂O₄]⁺ | 2,4-dinitrophenyl cation | 167 |
| [C₆H₅F]⁺ | Fluorobenzene (B45895) radical cation | 96 |
The initial fragmentation would likely involve the loss of one or both nitro groups (NO₂), leading to significant peaks at m/z 232 and 186, respectively. Cleavage of the ether bond is another probable fragmentation pathway, resulting in the formation of the 4-fluorophenoxy cation (m/z 111) and the 2,4-dinitrophenyl cation (m/z 167). Further fragmentation of the fluorophenoxy ring could lead to the formation of a fluorobenzene radical cation at m/z 96. The relative intensities of these fragment ions would provide valuable information for confirming the structure of the molecule.
Intermolecular Interactions and Biological Ligand Studies of 1 4 Fluorophenoxy 2,4 Dinitrobenzene Analogues
Identification and Characterization of Binding Pockets (e.g., on Hsp27/HSPB1)
A critical first step in the development of targeted therapies is the identification of viable binding sites on the protein of interest. In the case of Hsp27, researchers have successfully identified three binding sites on the surface of its α-crystallin domain (ACD). escholarship.org Among these, a previously uncharacterized site, termed "Site 3," located at the Hsp27 dimer interface, has been a primary focus. escholarship.org The strategic location of this site is significant because the dimerization of Hsp27 is known to influence its chaperone activity. escholarship.org
To uncover these potential binding sites, computational methods such as in silico solvent mapping were employed. escholarship.org This technique computationally probes the surface of a protein to identify regions that are likely to bind small molecules. By identifying "hotspots" where molecular fragments favorably interact, researchers can pinpoint potential druggable pockets. This computational approach was instrumental in identifying the three binding sites on the Hsp27 ACD, including the novel Site 3. escholarship.org
Following the computational identification of binding pockets, biophysical methods were used to experimentally validate the binding of 1-(4-fluorophenoxy)-2,4-dinitrobenzene analogues to Hsp27. escholarship.org One of the key techniques used was Heteronuclear Single Quantum Coherence (HSQC) titration. This NMR-based method can monitor changes in the chemical environment of individual amino acid residues within a protein upon the addition of a ligand. The binding of a this compound analogue, specifically 1-(2,4-difluorophenoxy)-2,4-dinitrobenzene (referred to as compound 12 in the study), to the Hsp27 core domain induced chemical shift perturbations (CSPs) in the HSQC spectra. escholarship.org These perturbations were observed on both the "top" and "bottom" of the ACD dimer, indicating an interaction at the dimer interface, consistent with binding to Site 3. escholarship.org To further confirm the binding preference for Site 3 over another potential site (Site 1), site-directed mutagenesis was performed. By mutating key residues in these pockets and re-testing the binding of compound 12, the researchers were able to definitively establish Site 3 as the primary binding location. escholarship.org
Structure-Activity Relationship (SAR) Studies for Ligand Optimization
With a validated binding site, the next step involved optimizing the initial ligand to improve its binding affinity and efficiency. An initial medicinal chemistry campaign focused on generating structure-activity relationships (SAR) for the this compound scaffold. escholarship.org The SAR studies suggested that the binding pocket at Site 3 might have a restricted size. escholarship.org Through this optimization process, compound 12, 1-(2,4-difluorophenoxy)-2,4-dinitrobenzene, emerged as the most promising ligand from the initial series. escholarship.org This analogue demonstrated a significant improvement in affinity, approximately 50-fold higher than the initial fragment, with a dissociation constant (Kd) of around 16 μM and a favorable ligand efficiency of approximately 0.32 kcal/mol per non-hydrogen atom. escholarship.org
Table 1: Binding Affinity and Ligand Efficiency of an Optimized Analogue
| Compound | Chemical Name | Binding Affinity (Kd) | Ligand Efficiency |
|---|
Mechanistic Understanding of Molecular Recognition at Protein Interfaces
The discovery of ligands that bind to Site 3 at the Hsp27 dimer interface provides valuable insights into the molecular recognition mechanisms at protein-protein interfaces. escholarship.org The Hsp27 dimer interface is a critical region that undergoes conformational changes, which are linked to its chaperone function. escholarship.org For instance, the formation of an intermolecular disulfide bond at this interface is known to restrict the protein's conformational flexibility and, consequently, decrease its chaperone activity. escholarship.org The binding of small molecules like 1-(2,4-difluorophenoxy)-2,4-dinitrobenzene to this site can modulate the stability of the Hsp27 dimer. escholarship.org Research has shown that ligand binding to this site can partially restore the stability of disease-associated Hsp27 variants, and this effect is dependent on the redox state of the cell. escholarship.org This suggests that these small molecules can act as chemical probes to investigate the intricate relationship between Hsp27 structure, dynamics, and function.
Advanced Research Applications of 1 4 Fluorophenoxy 2,4 Dinitrobenzene and Its Derivatives
Development as Chemical Probes for Biological Systems
The dinitrophenyl ether structure of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene is fundamental to its application in the development of chemical probes, particularly for the detection of biologically important thiols. The core principle lies in the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netnih.govnih.gov The two electron-withdrawing nitro groups on the benzene (B151609) ring strongly activate the carbon atom attached to the phenoxy group, making it highly susceptible to attack by nucleophiles like the thiolates of cysteine, homocysteine, and glutathione. nih.gov
When this compound or its derivatives interact with a biological thiol, the thiol group displaces the fluorophenoxy group. nih.gov This reaction can be engineered to produce a detectable signal, such as a change in fluorescence. researchgate.netnih.gov For instance, the dinitrophenyl group can act as a fluorescence quencher in a probe molecule. Upon reaction with a thiol, the dinitrophenyl moiety is cleaved, leading to a significant increase in fluorescence, thereby signaling the presence of the thiol. nih.gov This "turn-on" fluorescence mechanism is a common strategy in the design of sensitive and selective probes for biological thiols.
The reactivity of the dinitrophenyl ether scaffold can be modulated by altering the substituents on the aromatic rings, allowing for the fine-tuning of the probe's selectivity and reactivity towards different biological thiols. This adaptability makes this compound a valuable platform for creating a diverse range of chemical probes for studying the roles of thiols in various physiological and pathological processes.
Potential in Molecular Imaging Ligand Design (e.g., Fluorinated Tracers)
The presence of a fluorine atom in this compound makes it an attractive scaffold for the design of molecular imaging ligands, particularly for Positron Emission Tomography (PET). nih.gov Fluorine-18 (B77423) is a widely used radionuclide for PET imaging due to its favorable decay characteristics. frontiersin.org The development of novel PET tracers often involves the incorporation of fluorine-18 into a biologically active molecule.
The this compound structure can serve as a building block for such tracers. nih.gov The fluorine atom can be replaced with its radioactive isotope, fluorine-18, through nucleophilic aromatic substitution. nih.gov The resulting 18F-labeled compound can then be attached to a targeting moiety, such as a peptide or a small molecule, that has a high affinity for a specific biological target, like a receptor or an enzyme.
The design of these fluorinated tracers requires a careful balance of properties, including blood-brain barrier permeability and selective binding to the target. nih.gov The lipophilicity and molecular structure of the ligand are critical factors that can be modified by derivatizing the this compound scaffold. nih.gov While the direct use of this specific compound in a clinically approved PET tracer is not yet established, its chemical structure provides a foundation for the rational design and synthesis of novel fluorinated radioligands for imaging a variety of biological processes and diseases. researchgate.net
Role as Synthetic Intermediates for Novel Compound Synthesis
Beyond its applications in probes and imaging, this compound is a valuable synthetic intermediate for the creation of novel and complex organic molecules. frontiersin.org Its reactivity in nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, making it a versatile building block in medicinal chemistry and materials science. enamine.net
One significant application is in the synthesis of heterocyclic compounds, such as phenothiazines. nih.gov Phenothiazine and its derivatives are an important class of compounds with a wide range of biological activities. nih.gov The synthesis of phenothiazines can be achieved through the reaction of a diphenylamine (B1679370) or a diphenyl sulfide (B99878) with sulfur. researchgate.net In a similar vein, this compound, as a diphenyl ether derivative, can be envisioned as a precursor for the synthesis of substituted phenoxazines or other related heterocyclic systems through intramolecular cyclization or condensation reactions.
Q & A
Q. Comparative Synthesis Methods :
[Basic] Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?
Q. Methodological Answer :
- NMR Spectroscopy :
- HPLC : Separates dinitrophenyl (DNP) derivatives for purity assessment (retention time ~15–20 min under reversed-phase conditions) .
- IR Spectroscopy : Nitro group stretching vibrations (1520–1350 cm⁻¹) confirm nitroaromatic structure .
[Advanced] How do electronic and steric effects of the fluorophenoxy group influence reactivity compared to chloro/nitro analogs?
Methodological Answer :
The fluorophenoxy group exhibits strong electron-withdrawing effects via resonance (-I), enhancing electrophilicity at the nitro-substituted positions. Comparative studies with 1-chloro-2,4-dinitrobenzene () reveal:
Q. Stability Protocol :
| Condition | Degradation Rate (per month) | Mitigation Strategy | Reference |
|---|---|---|---|
| 25°C, ambient light | 15% | Avoid; use cold/dark storage | |
| 4°C, dark, N₂ atmosphere | <2% | Recommended for long-term |
[Advanced] What methodological considerations are critical for using this compound in proteomics research?
Methodological Answer :
As a DNP-labeling agent, it reacts with ε-amino groups of lysine residues:
Q. Case Study :
- Kinetic analysis : Second-order rate constants (k₂ ~ 0.1–0.3 M⁻¹s⁻¹) at 25°C confirm efficient labeling .
[Basic] What are the primary safety protocols for handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of nitroaromatic vapors .
- Waste disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent environmental release .
[Advanced] How can computational modeling (QSPR/DFT) predict the compound’s behavior in novel reactions?
Methodological Answer :
Quantum chemical calculations (e.g., DFT) model:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
